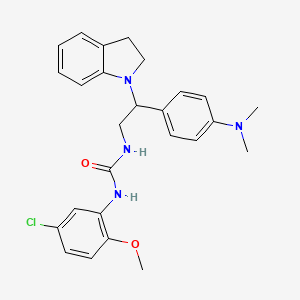![molecular formula C21H17N3O B2973113 7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)
7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol, also known as PPQ, is a synthetic compound that has gained significant attention in the field of science due to its potential applications in various fields. PPQ belongs to the class of quinoline derivatives and has a unique chemical structure that allows it to interact with biological systems in a specific manner.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol and its derivatives have been extensively researched for their antimicrobial properties. A study by Patel, K. Patel, and H. Patel (2011) synthesized a novel compound closely related to this compound, which showed significant antimicrobial activity against various microorganisms, comparable to Ciprofloxacin (Patel, P. N., Patel, K., & Patel, H. S., 2011). Additionally, other studies have found that similar compounds demonstrate effective antibacterial properties, particularly against Gram-negative bacteria (Enquist et al., 2012), (Alothman et al., 2020).
Antitumor Activity
Research has also explored the antitumor properties of this compound derivatives. Bolakatti et al. (2020) synthesized novel hybrids of this compound, revealing significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells (Bolakatti et al., 2020). Similarly, other studies have identified potent cytotoxic activity against various cancer cell lines, indicating potential for further investigation as anticancer agents (Huang et al., 2013), (Yang et al., 2018).
Spectral and Thermal Properties
The spectral and thermal properties of this compound and related compounds have been extensively studied. For example, Oza, Jani, and Patel (2011) characterized new ligands related to this compound, providing insights into their spectral properties and thermal aspects (Oza, K. K., Jani, D. H., & Patel, H. S., 2011). Similarly, the thermal properties and decomposition kinetics of metal chelates of related compounds have been investigated, contributing to our understanding of their potential applications (Alothman et al., 2020).
Propiedades
IUPAC Name |
7-[anilino(pyridin-2-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-17(12-11-15-7-6-14-23-19(15)21)20(18-10-4-5-13-22-18)24-16-8-2-1-3-9-16/h1-14,20,24-25H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVIHXNMJUQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2973040.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2973041.png)
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2973043.png)

![4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/no-structure.png)
![N-[Cyano-(2-fluorophenyl)methyl]-1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2973048.png)
![2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2973050.png)
![N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2973051.png)